![molecular formula C14H13BN2O4S B12286090 [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid CAS No. 1089669-74-8](/img/structure/B12286090.png)

[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid

Vue d'ensemble

Description

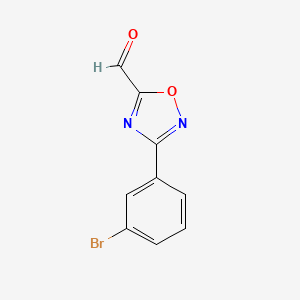

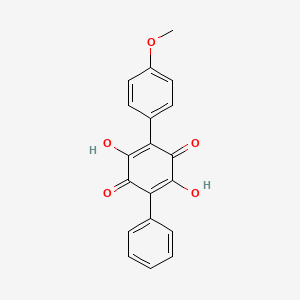

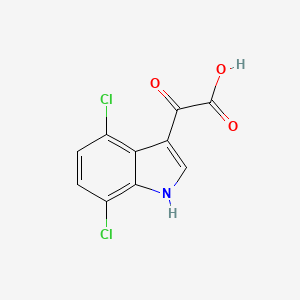

Acide boronique, B-[2-méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-: est un dérivé d'acide boronique qui a suscité un intérêt considérable dans le domaine de la chimie organique. Ce composé est caractérisé par la présence d'un groupe fonctionnel acide boronique lié à une structure hétérocyclique complexe, qui comprend un noyau pyrrolo[2,3-b]pyridine substitué par un groupe phénylsulfonyle et un groupe méthyle. Les caractéristiques structurelles uniques de ce composé en font un réactif précieux dans diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'acide boronique, B-[2-méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- implique généralement une synthèse organique en plusieurs étapes. Une approche courante est la réaction de couplage Suzuki-Miyaura, qui est une réaction de couplage croisé catalysée par le palladium entre un acide boronique aryle ou vinyle et un halogénure d'aryle ou de vinyle . Les conditions de réaction impliquent souvent l'utilisation d'un catalyseur au palladium, d'une base telle que le carbonate de potassium et d'un solvant tel que le toluène ou l'éthanol. La réaction est généralement réalisée sous atmosphère inerte, telle que l'azote ou l'argon, pour éviter l'oxydation.

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation, la chromatographie sur colonne et la chromatographie liquide haute performance (CLHP) sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions: L'acide boronique, B-[2-méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- subit diverses réactions chimiques, notamment:

Oxydation: Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des anhydrides boroniques.

Réduction: Les réactions de réduction peuvent convertir le groupe acide boronique en borane ou en borohydrure.

Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe acide boronique est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou le perborate de sodium sont couramment utilisés pour les réactions d'oxydation.

Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution: Des nucléophiles tels que les amines, les alcools ou les thiols peuvent être utilisés dans des réactions de substitution.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe acide boronique peut produire des esters boroniques, tandis que la réduction peut produire des boranes.

Applications de la recherche scientifique

Chimie: En chimie, l'acide boronique, B-[2-méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- est largement utilisé comme réactif dans les réactions de couplage Suzuki-Miyaura pour former des liaisons carbone-carbone . Cela le rend précieux dans la synthèse de molécules organiques complexes, notamment les produits pharmaceutiques et les produits agrochimiques.

Biologie et médecine: En recherche biologique et médicale, ce composé est utilisé dans le développement de médicaments contenant du bore et comme outil pour étudier l'inhibition enzymatique. Les acides boroniques sont connus pour inhiber les protéases à sérine et d'autres enzymes en formant des liaisons covalentes réversibles avec les résidus du site actif.

Industrie: Dans le secteur industriel, l'acide boronique, B-[2-méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- est utilisé dans la production de matériaux avancés, tels que les polymères et les composants électroniques. Sa capacité à former des complexes stables avec les diols le rend utile dans la conception de capteurs et de technologies de séparation.

Mécanisme d'action

Le mécanisme d'action de l'acide boronique, B-[2-méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- implique sa capacité à former des liaisons covalentes réversibles avec les molécules cibles. Le groupe acide boronique peut interagir avec les diols, les groupes hydroxyle et d'autres nucléophiles, conduisant à la formation d'esters de boronates . Cette interaction est cruciale dans l'inhibition enzymatique, où le composé se lie au site actif de l'enzyme, empêchant l'accès du substrat et inhibant ainsi l'activité enzymatique.

Applications De Recherche Scientifique

Chemistry: In chemistry, Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological and medical research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition. Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

Industry: In the industrial sector, Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable complexes with diols makes it useful in the design of sensors and separation technologies.

Mécanisme D'action

The mechanism of action of Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of boronate esters . This interaction is crucial in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity.

Comparaison Avec Des Composés Similaires

Composés similaires:

Ester MIDA d'acide boronique 1-(phénylsulfonyl)-2-indolyle: Ce composé partage un groupe fonctionnel acide boronique similaire et une substitution phénylsulfonyle mais diffère dans la structure du noyau hétérocyclique.

Acide phénylboronique: Un dérivé d'acide boronique plus simple avec un groupe phényle attaché au groupe fonctionnel acide boronique.

Acide 2-méthylphénylboronique: Similaire au composé cible mais dépourvu de la structure hétérocyclique complexe et du groupe phénylsulfonyle.

Unicité: L'acide boronique, B-[2-méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- est unique en raison de sa structure hétérocyclique complexe, qui confère une réactivité et une sélectivité spécifiques dans les réactions chimiques. La présence du groupe phénylsulfonyle améliore sa stabilité et en fait un réactif précieux dans diverses applications de synthèse.

Propriétés

IUPAC Name |

[1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O4S/c1-10-9-12-13(15(18)19)7-8-16-14(12)17(10)22(20,21)11-5-3-2-4-6-11/h2-9,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPSFUIWXDEGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726127 | |

| Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089669-74-8 | |

| Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)